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molecular formula C9H17ClN2O B169732 1-(3-Chloropropyl)piperidine-4-carboxamide CAS No. 129846-88-4

1-(3-Chloropropyl)piperidine-4-carboxamide

Cat. No. B169732
M. Wt: 204.7 g/mol
InChI Key: NUZOTFHVKGPADM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07456164B2

Procedure details

Piperidine-4-carboxylic acid amide (0.5 g, 3.90 mmol), acetone (1.5 ml, 3 vol), 5M NaOH solution (1.20 ml, 1.2 eq.) and 1-bromo-3-chloropropane (0.50 ml, 5.04 mmol, 1 eq.) were reacted together according to general procedure A to give the title compound (0.16 g, 20%) as a pale yellow oil.
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Yield
20%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][CH:4]([C:7]([NH2:9])=[O:8])[CH2:3][CH2:2]1.[OH-].[Na+].Br[CH2:13][CH2:14][CH2:15][Cl:16]>CC(C)=O>[Cl:16][CH2:15][CH2:14][CH2:13][N:1]1[CH2:6][CH2:5][CH:4]([C:7]([NH2:9])=[O:8])[CH2:3][CH2:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
N1CCC(CC1)C(=O)N
Name
Quantity
1.2 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0.5 mL
Type
reactant
Smiles
BrCCCCl
Name
Quantity
1.5 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClCCCN1CCC(CC1)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.16 g
YIELD: PERCENTYIELD 20%
YIELD: CALCULATEDPERCENTYIELD 20%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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